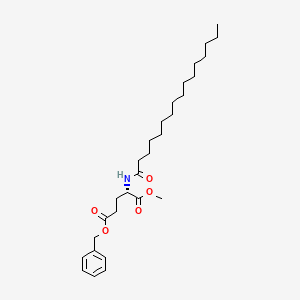![molecular formula C14H16O3 B14463629 3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one CAS No. 70779-48-5](/img/structure/B14463629.png)
3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one is an organic compound with a complex structure that includes two methoxy groups and a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one typically involves Friedel-Crafts alkylation reactions. For instance, 1,4-dimethoxybenzene can be reacted with an appropriate alkyl halide in the presence of a Lewis acid like aluminum chloride . The reaction conditions often require a controlled environment to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy substitutions.
Mescaline: A naturally occurring compound with structural similarities.
Uniqueness
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one is unique due to its specific biphenyl structure and the presence of methoxy groups, which confer distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
70779-48-5 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3,5,8-9H,4,6-7H2,1-2H3 |
Clave InChI |
VXTGOLYFZNRLJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CCC(=O)CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


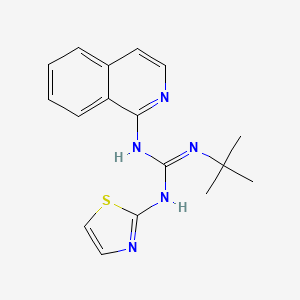
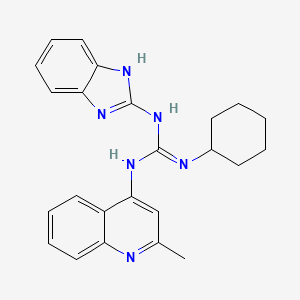

![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)



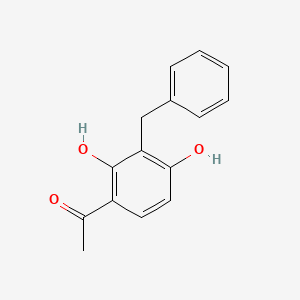
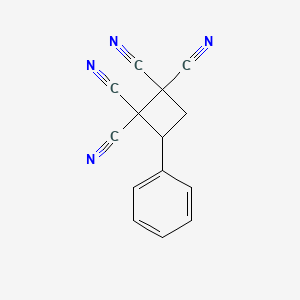

![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
